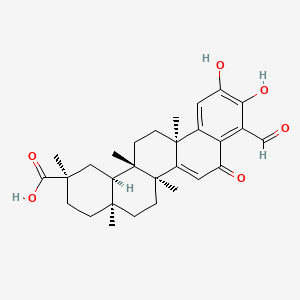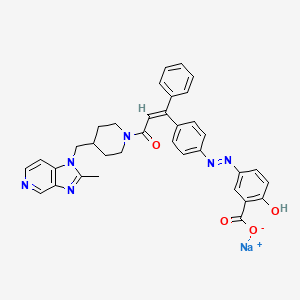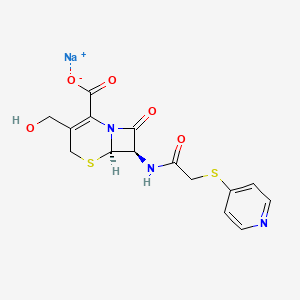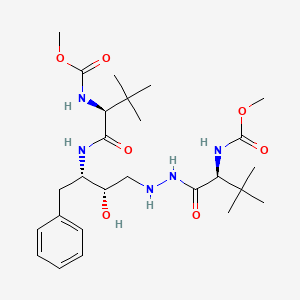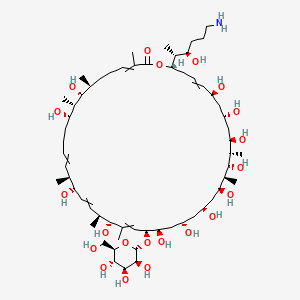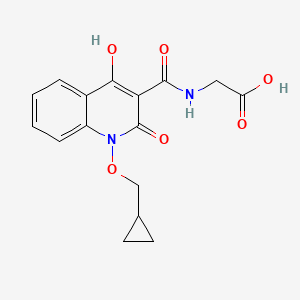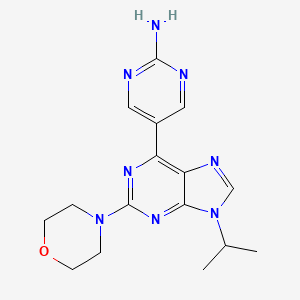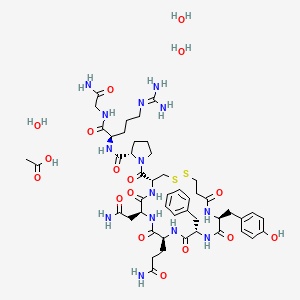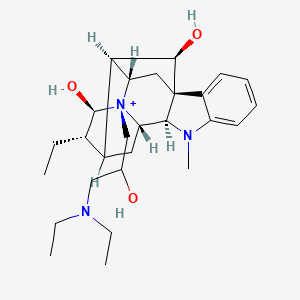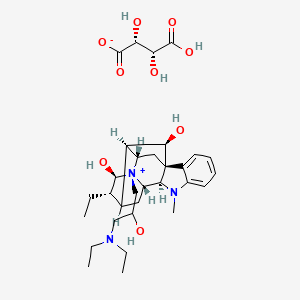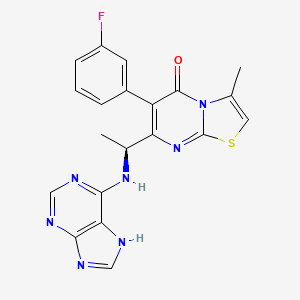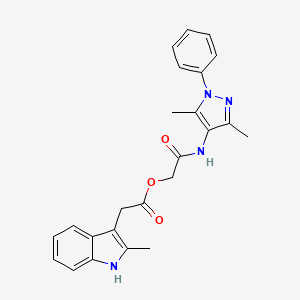
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DKFZ-251 is a potent inhibitor of kallikrein-related peptidase 6 with on-target cellular activity. DKFZ-251 demonstrated good selectivity for KLK6 compared to other KLKs, and on-target activity in a cellular assay.
Scientific Research Applications
Corrosion Inhibition
The compound, as part of the bipyrazolic derivatives family, has been identified as a highly effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. Studies involving weight-loss measurement and electrochemical techniques revealed that these compounds, specifically BT43, provide over 95% protection against corrosion at low concentrations. The mechanism was identified as cathodic inhibition, influenced by the compound's molecular structure as revealed by Quantum chemical data and Density Functional Theory (DFT) analysis (Missoum et al., 2013).
Biological Activity
Some derivatives of 3,5-dimethyl-1H-pyrazole have shown significant biological activity. They were synthesized and screened for their antibacterial activity against four bacterial species, exhibiting notable efficacy. This underscores the potential of these compounds in therapeutic applications, although the specific compound was not directly studied for biological activity (Al-Smaisim, 2012).
Catalytic Properties
Derivatives of 3,5-dimethyl-1H-pyrazole, specifically designed as multidendate ligands, have demonstrated catalytic properties. Their complexes with copper (II) were found suitable for the catalytic oxidation of catechol substrate to quinone with dioxygen at ambient conditions. The rate of this catalytic oxidation varied significantly among the complexes, indicating the potential utility of these compounds in catalytic processes (Boussalah et al., 2009).
Synthesis of Heterocyclic Compounds
Derivatives of 3,5-dimethyl-1H-pyrazole have been utilized in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical synthesis. These include the formation of pyrazolo[4,3-c]pyridine-7-carboxylates, highlighting the compound's role in facilitating complex chemical transformations (Stanovnik et al., 2003).
properties
CAS RN |
2222059-70-1 |
|---|---|
Product Name |
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate |
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C24H24N4O3/c1-15-20(19-11-7-8-12-21(19)25-15)13-23(30)31-14-22(29)26-24-16(2)27-28(17(24)3)18-9-5-4-6-10-18/h4-12,25H,13-14H2,1-3H3,(H,26,29) |
InChI Key |
OWHVQGGLXPNNBI-UHFFFAOYSA-N |
SMILES |
CC(NC1=C2C=CC=C1)=C2CC(OCC(NC3=C(C)N(C4=CC=CC=C4)N=C3C)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DKFZ-251; DKFZ 251; DKFZ251; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




